

# Technical Guide: Synthesis and Chemical Properties of Necrosulfonamide-d4

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## Compound of Interest

Compound Name: Necrosulfonamide-d4

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This technical guide provides an in-depth overview of the synthesis and chemical properties of **Necrosulfonamide-d4** (NSA-d4), a deuterated analog of the potent necroptosis inhibitor, Necrosulfonamide (NSA). This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering detailed experimental protocols, key chemical data, and a summary of its mechanism of action.

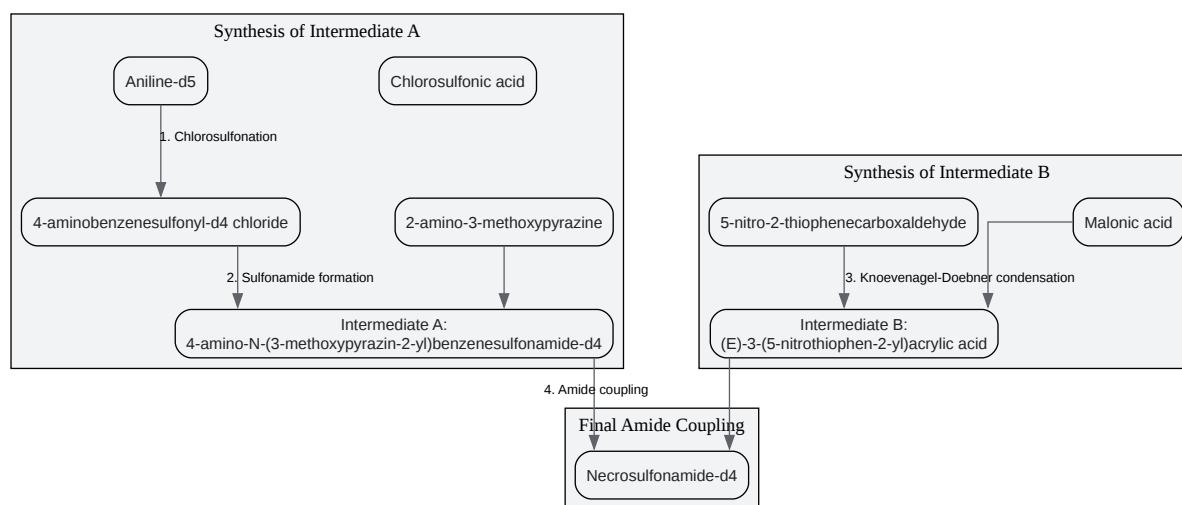
## Chemical Properties of Necrosulfonamide-d4

**Necrosulfonamide-d4** is the deuterated form of Necrosulfonamide, an established inhibitor of necroptosis. The incorporation of deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often leading to a longer half-life due to the kinetic isotope effect. NSA-d4 is primarily utilized as an internal standard for the accurate quantification of Necrosulfonamide in biological matrices using mass spectrometry-based methods.<sup>[1][2]</sup>

Property	Value
Formal Name	N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl-2,3,5,6-d4)-3-(5-nitrothiophen-2-yl)acrylamide
CAS Number	1795144-22-7[1][3]
Molecular Formula	C <sub>18</sub> H <sub>11</sub> D <sub>4</sub> N <sub>5</sub> O <sub>6</sub> S <sub>2</sub> [1]
Molecular Weight	465.5 g/mol [1][3]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )[1]
Appearance	Pale Yellow Solid[3]
Solubility	DMSO: slightly soluble, Methanol: slightly soluble[1][2]
Storage	2-8°C in an amber vial, under an inert atmosphere[3]

## Synthesis of Necrosulfonamide-d4

The synthesis of **Necrosulfonamide-d4** can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of key intermediates: 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d4 and (E)-3-(5-nitrothiophen-2-yl)acrylic acid, followed by a final amide coupling reaction.



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Caption: Proposed synthetic workflow for **Necrosulfonamide-d4**.

## Experimental Protocols

### Step 1: Synthesis of 4-aminobenzenesulfonyl-d4 chloride

- **Reaction Setup:** In a fume hood, add aniline-d5 (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
- **Chlorosulfonation:** Slowly add chlorosulfonic acid (3.0 eq) dropwise to the cooled aniline-d5. Maintain the temperature below 10°C.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-aminobenzenesulfonyl-d<sub>4</sub> chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

#### Step 2: Synthesis of 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d<sub>4</sub> (Intermediate A)

- **Reaction Setup:** Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in pyridine in a round-bottom flask.
- **Sulfonamide Formation:** Add 4-aminobenzenesulfonyl-d<sub>4</sub> chloride (1.1 eq) portion-wise to the solution.
- **Reaction Conditions:** Stir the reaction mixture at room temperature overnight.
- **Workup and Purification:** Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Intermediate A.

#### Step 3: Synthesis of (E)-3-(5-nitrothiophen-2-yl)acrylic acid (Intermediate B)

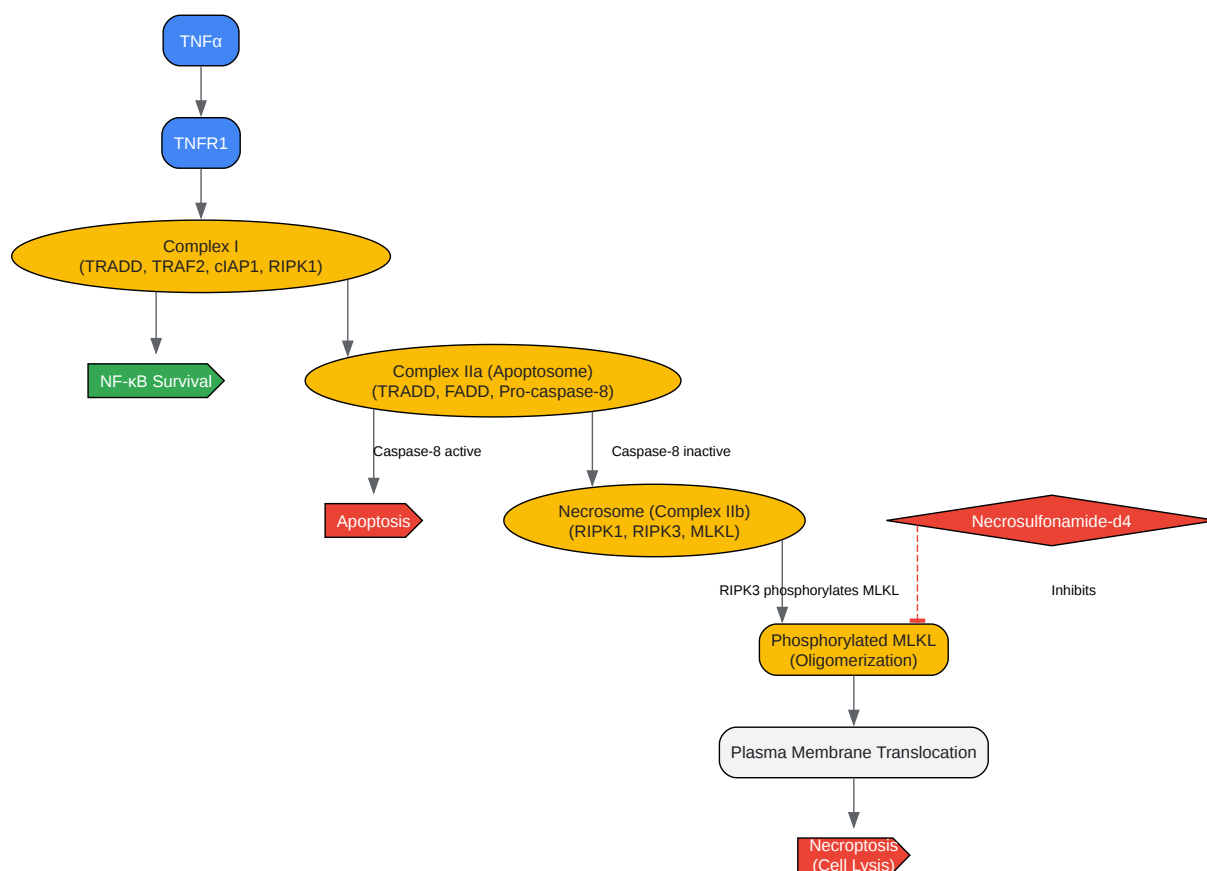
- **Reaction Setup:** In a round-bottom flask, dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
- **Condensation:** Add a catalytic amount of piperidine to the mixture.
- **Reaction Conditions:** Heat the reaction mixture at reflux for 4 hours.
- **Workup and Purification:** Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure Intermediate B.

#### Step 4: Synthesis of **Necrosulfonamide-d<sub>4</sub>**

- Amide Coupling: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in N,N-dimethylformamide (DMF).
- Coupling Reagents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
- Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford **Necrosulfonamide-d4**.

## Mechanism of Action and Signaling Pathway

Necrosulfonamide is a specific inhibitor of necroptosis, a form of programmed cell death. It covalently binds to Cysteine 86 of the mixed lineage kinase domain-like protein (MLKL), the most downstream effector in the necroptosis pathway.<sup>[4]</sup> This binding prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby inhibiting membrane rupture and cell death.<sup>[5][6]</sup> Additionally, Necrosulfonamide has been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD).<sup>[7]</sup>



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Caption: Necroptosis signaling pathway and the inhibitory action of **Necrosulfonamide-d4**.

## Conclusion

This technical guide provides essential information for the synthesis and understanding of **Necrosulfonamide-d4**. The detailed synthetic protocols and elucidation of its mechanism of action are intended to facilitate its use in preclinical research and drug development, particularly in studies requiring a stable, isotopically labeled internal standard for quantitative analysis. The provided information underscores the importance of **Necrosulfonamide-d4** as a critical tool in the investigation of necroptosis and related inflammatory diseases.

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